3-Chloro-4,5-bis(propan-2-yloxy)phenol
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Overview
Description
3-Chloro-4,5-bis(propan-2-yloxy)phenol is an organic compound with the molecular formula C({12})H({17})ClO(_{3}) It is characterized by the presence of a chloro group and two propan-2-yloxy groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,5-bis(propan-2-yloxy)phenol typically involves the following steps:
Starting Materials: The synthesis begins with a phenol derivative, such as 3-chlorophenol.
Etherification: The phenol undergoes etherification with isopropyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the propan-2-yloxy groups.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the etherification process efficiently.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Automated Purification: Employing automated purification systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4,5-bis(propan-2-yloxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH(_4)) or hydrogen gas (H(_2)) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN(_3)) or thiourea in the presence of a base.
Major Products
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Dechlorinated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4,5-bis(propan-2-yloxy)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4,5-bis(propan-2-yloxy)phenol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes such as metabolism, signal transduction, or gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-bis(propan-2-yloxy)phenol: Similar structure but with different positions of the chloro and propan-2-yloxy groups.
3-Bromo-4,5-bis(propan-2-yloxy)phenol: Bromine atom instead of chlorine.
3-Chloro-4,5-bis(methoxy)phenol: Methoxy groups instead of propan-2-yloxy groups.
Uniqueness
3-Chloro-4,5-bis(propan-2-yloxy)phenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and propan-2-yloxy groups provides distinct properties that can be leveraged in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-chloro-4,5-di(propan-2-yloxy)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO3/c1-7(2)15-11-6-9(14)5-10(13)12(11)16-8(3)4/h5-8,14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELKVCRFNVNLBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC(=C1)O)Cl)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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